N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The compound features a dimethylamino-substituted phenyl group and an indolin-1-yl moiety on the N1 side, while the N2 side is substituted with a 2-methoxyethyl group. Its design aligns with known oxalamide-based flavoring agents (e.g., umami agonists) and kinase inhibitors, but its unique indolinyl and dimethylaminophenyl groups may confer distinct biochemical properties .
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-26(2)19-10-8-18(9-11-19)21(16-25-23(29)22(28)24-13-15-30-3)27-14-12-17-6-4-5-7-20(17)27/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHXNSCAHCELPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCOC)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structure includes functional groups that may contribute significantly to its biological activity. This article reviews the compound's biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H30N4O3
- Molecular Weight : 410.5 g/mol
- CAS Number : 941958-96-9
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group is expected to enhance solubility and potentially influence biological interactions. Additionally, the indoline moiety may play a critical role in modulating biological pathways.
1. Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing reactive oxygen species (ROS), which can lead to cellular damage. The effectiveness of this compound in scavenging free radicals could be assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).
2. Enzyme Inhibition
A notable area of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with tertiary amine side chains have shown potent inhibitory activity against these enzymes, which are critical in neurotransmission.
Table 1: Inhibition Potency Against AChE and BChE
| Compound | IC50 (μmol/L) | Selectivity Ratio (AChE:BChE) |
|---|---|---|
| Rivastigmine | 10.54 | 0.02 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
3. Anticancer Potential
Preliminary studies suggest that compounds within the oxalamide class may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific pathways involved and the efficacy of this compound in various cancer models require further investigation.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications in the substituents on the phenyl or indoline rings have been shown to significantly affect biological activity.
Case Study Example
A recent study synthesized a series of oxalamides and evaluated their AChE inhibitory activities, revealing that certain structural modifications led to enhanced potency compared to standard inhibitors like rivastigmine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers to therapeutic agents. Below is a detailed comparison of the target compound with structurally and functionally related oxalamides:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: Target Compound: The indolin-1-yl and dimethylaminophenyl groups are unique among oxalamides, which typically feature benzyl or pyridyl substituents. These groups may enhance lipophilicity or receptor binding compared to flavoring-focused oxalamides . Flavoring Agents: Substituents like methoxybenzyl or pyridylethyl optimize umami receptor (hTAS1R1/hTAS1R3) activation, while methyl/methoxy groups improve metabolic stability . Pharmaceutical Agents: Bulky aromatic/heteroaromatic groups (e.g., pyrimidinyl, sulfonylphenyl) confer kinase inhibitory activity .
Safety and Metabolism: Flavoring oxalamides exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid hydrolysis into non-toxic metabolites (e.g., carboxylic acids, alcohols) .
Functional Implications: The dimethylamino group in the target compound could enhance solubility or act as a hydrogen-bond donor, contrasting with the methoxy groups in flavoring agents that prioritize volatility and receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
